Home > Products > Screening Compounds P101068 > Valganciclovir N3,N3'-Methylene Dimer
Valganciclovir N3,N3'-Methylene Dimer - 1401661-96-8

Valganciclovir N3,N3'-Methylene Dimer

Catalog Number: EVT-1488092
CAS Number: 1401661-96-8
Molecular Formula: C29H44N12O10
Molecular Weight: 720.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Valganciclovir N3,N3’-Methylene Dimer is an impurity of Ganciclovir . It is an antiviral drug used for feline herpesvirus type-1 . The molecular formula of this compound is C29 H44 N12 O10 and it has a molecular weight of 720.7341 .

Overview

Valganciclovir N3,N3'-Methylene Dimer is a chemical compound with the CAS number 1401661-96-8. It is recognized as an impurity of Valganciclovir, which is a pro-drug of Ganciclovir, primarily used in the treatment of cytomegalovirus infections, particularly in immunocompromised patients. This compound has garnered attention due to its potential implications in pharmaceutical research and development.

Source

Valganciclovir N3,N3'-Methylene Dimer can be sourced from various suppliers and manufacturers specializing in pharmaceutical chemicals. It is often available for purchase through platforms that provide reference standards for toxicology and medicinal chemistry applications .

Classification

This compound falls under the category of antiviral agents, specifically targeting viral infections associated with retroviruses. Its classification stems from its structural relationship with Ganciclovir, which is known for its antiviral properties.

Synthesis Analysis

Methods

The synthesis of Valganciclovir N3,N3'-Methylene Dimer typically involves chemical reactions that modify the Valganciclovir structure to introduce the methylene dimer functionality. Various methods are employed in laboratories to achieve this, including:

  • Chemical Modification: Utilizing reagents that facilitate the formation of methylene bridges between Valganciclovir molecules.
  • Purification Techniques: Following synthesis, purification methods such as chromatography are used to isolate the dimer from other reaction products.

Technical Details

The synthesis process requires precise control over reaction conditions, including temperature, pH, and reaction time, to ensure high yields and purity of the product. Specific solvents and catalysts may be employed to enhance reaction efficiency.

Molecular Structure Analysis

Structure

The molecular formula of Valganciclovir N3,N3'-Methylene Dimer is C29H44N12O10, with a molecular weight of 720.8 g/mol. The structure features multiple nitrogen atoms indicative of its amine groups, along with hydroxyl groups that contribute to its solubility and reactivity.

Data

The compound's structural data can be analyzed using techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS), which provide insights into its molecular configuration and confirm its identity.

Chemical Reactions Analysis

Reactions

Valganciclovir N3,N3'-Methylene Dimer undergoes various chemical reactions that are critical for its characterization and application in medicinal chemistry. Notable reactions include:

  • Hydrolysis: The compound may hydrolyze under certain conditions, affecting its stability and efficacy.
  • Degradation Pathways: Understanding degradation pathways is essential for assessing the compound's shelf life and storage conditions.

Technical Details

These reactions are studied using kinetic analysis to determine reaction rates and mechanisms, providing valuable information for optimizing synthesis and application processes.

Mechanism of Action

Process

The mechanism of action of Valganciclovir N3,N3'-Methylene Dimer relates closely to that of Ganciclovir. Once administered, it is phosphorylated by viral kinases to form active triphosphate metabolites that inhibit viral DNA polymerase. This inhibition prevents viral replication, making it effective against cytomegalovirus infections.

Data

Research indicates that the dimer may exhibit similar or enhanced antiviral activity compared to its parent compound, although specific studies are necessary to elucidate its efficacy fully.

Physical and Chemical Properties Analysis

Physical Properties

Valganciclovir N3,N3'-Methylene Dimer exhibits several physical properties relevant to its use in pharmaceuticals:

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in water and organic solvents, which facilitates formulation into various drug delivery systems.

Chemical Properties

The chemical properties include stability under standard laboratory conditions but may vary under extreme pH or temperature conditions. Its reactivity profile is important for understanding potential interactions with other compounds during formulation.

Applications

Scientific Uses

Valganciclovir N3,N3'-Methylene Dimer has several applications in scientific research:

  • Antiviral Research: Investigated as a potential lead compound for developing new antiviral therapies.
  • Toxicological Studies: Used as a reference standard in studies assessing the safety and efficacy of antiviral drugs.
  • Pharmaceutical Development: Its structural characteristics make it significant in the design of new derivatives aimed at improving antiviral activity or reducing side effects.
Introduction to Valganciclovir N3,N3'-Methylene Dimer

Definition and Structural Characterization

Valganciclovir N3,N3'-Methylene Dimer is formally defined as a dimeric impurity formed through the methylene bridge connection of two valganciclovir molecules at the N³ position of their guanine-like purine rings. Its systematic IUPAC name, [2-[[2-[[[9-[[1-[(2S)-2-amino-3-methylbutanoyl]oxy-3-hydroxypropan-2-yl]oxymethyl]-6-oxo-1H-purin-2-yl]amino]methylamino]-6-oxo-1H-purin-9-yl]methoxy]-3-hydroxypropyl] (2S)-2-amino-3-methylbutanoate, reflects its structural complexity [4] [8]. The molecule contains multiple chiral centers originating from the L-valine moieties and the glycerol-like linkers, resulting in the existence of several stereoisomers (designated as A, B, and C in pharmaceutical references) that may exhibit different chromatographic behaviors [9].

Table 1: Structural Characteristics of Valganciclovir N3,N3'-Methylene Dimer

CharacteristicDescriptionSource
Molecular FormulaC₂₉H₄₄N₁₂O₁₀ [1] [2] [8]
Molecular Weight720.73 g/mol [2] [8] [9]
StereoisomersA, B, C [9]
Key Functional GroupsPurine rings, methylene bridge, valine esters, hydroxyl groups [2] [4]
Structural Relationship to ValganciclovirDimeric adduct formed via N³-methylene linkage [2] [5]

The compound presents as a white to pale yellow crystalline solid that decomposes above 189°C [2] [9]. It demonstrates limited solubility in most common solvents, showing slight solubility in dimethyl sulfoxide (DMSO) and methanol, which influences the choice of solvents for analytical applications [2] [3]. The presence of multiple hydrogen bond donors (8) and acceptors (16) contributes to its polar nature, as evidenced by a predicted XLogP3 value of -2.3, indicating high hydrophilicity despite its large molecular size [4]. This hydrogen bonding capacity significantly affects its chromatographic behavior and necessitates specific mobile phase conditions for accurate HPLC analysis. The dimer maintains the amino acid characteristics from the valine moieties and the nucleoside-like features from the ganciclovir portions, creating a hybrid molecule with unique physicochemical properties that must be carefully considered during analytical method development [3] [8].

Role as a Process-Related Impurity in Valganciclovir Synthesis

Valganciclovir N3,N3'-Methylene Dimer emerges as a critical process-related impurity during specific stages of valganciclovir hydrochloride synthesis. According to patent literature, this dimer forms predominantly during the hydrogenation step when a transition metal catalyst (palladium, platinum, or rhodium) is employed for deprotection reactions [5]. The formation mechanism involves formaldehyde-mediated cross-linking, where trace formaldehyde (either present as an impurity or generated in situ) bridges two valganciclovir molecules at the N³ position of their purine rings. This reaction occurs under mildly acidic to neutral conditions and is catalyzed by the presence of primary amino groups in the reaction mixture [5] [8].

Table 2: Formation Conditions and Mitigation Strategies for Valganciclovir N3,N3'-Methylene Dimer

Formation StageConditions Promoting FormationMitigation Approaches
Hydrogenation/DeprotectionPresence of transition metal catalysts (Pd, Pt, Rh)Catalyst optimization and controlled reaction conditions [5]
Reaction EnvironmentFormaldehyde contaminationStrict control of solvent purity [5]
Solution StabilityProlonged exposure to alcohols (methanol, isopropanol)Process time limitations [5]
Temperature EffectsElevated temperaturesStrict temperature control [5] [9]

The concentration of this dimeric impurity is significantly influenced by process parameters including solvent choice (particularly alcoholic solvents like methanol or isopropanol), reaction temperature, and catalyst loading [5]. Studies referenced in patent documentation indicate that extended reaction times in alcoholic solvents at elevated temperatures can increase dimer formation through formaldehyde generation via solvent oxidation. Consequently, process optimization focuses on controlling these variables to minimize dimer formation while maintaining reaction efficiency. Analytical monitoring using high-performance liquid chromatography (HPLC) during process development reveals that the dimer typically appears at later retention times compared to valganciclovir due to its higher molecular weight and altered polarity [5]. Understanding these formation pathways and kinetics is essential for developing robust manufacturing processes that consistently produce valganciclovir API meeting stringent impurity profile requirements specified in international pharmacopeial standards.

Significance in Pharmaceutical Quality Control

In pharmaceutical quality control, Valganciclovir N3,N3'-Methylene Dimer serves as a critical reference standard for monitoring impurity profiles during valganciclovir manufacturing. Regulatory guidelines (ICH Q3A, Q3B) classify it as a specified impurity requiring strict control due to its potential impact on drug safety and efficacy [3] [6]. The compound is available commercially as a characterized impurity standard with purity certifications (>90%) specifically for analytical applications [3] [9]. Its primary use lies in developing and validating stability-indicating HPLC methods capable of separating and quantifying this dimer from valganciclovir and other process-related impurities. These analytical methods must demonstrate specificity, accuracy, and precision in detecting the dimer at concentrations as low as 0.05% relative to the active pharmaceutical ingredient [3] [6].

Table 3: Quality Control Parameters and Regulatory Significance

QC ParameterSpecificationRegulatory Context
Analytical Purity>90%Qualification as reference standard [3] [9]
Storage Conditions-86°C to -20°C under inert atmosphereStability preservation [2] [3]
Testing ApplicationsMethod validation, calibration, batch releaseICH Q2(R1), ICH Q6A [3] [6]
Regulatory DocumentationANDA submissionsFDA requirements [6] [8]

Pharmaceutical manufacturers must include testing for this dimer in their specifications for valganciclovir drug substance and products, with acceptance criteria typically set based on maximum daily exposure considerations [6] [8]. The impurity's significance extends to stability testing programs, where its potential to increase over the product's shelf life must be evaluated under various storage conditions. Special handling requirements (storage at -20°C to -86°C under inert atmosphere) reflect its sensitivity to temperature and moisture, which could compromise its integrity as a reference standard [2] [3] [9]. Regulatory submissions for valganciclovir, including Abbreviated New Drug Applications (ANDAs), require comprehensive characterization data for this dimer, including validated analytical methods for its detection and quantification, along with toxicological evaluation supporting the proposed specification limits [6] [8]. The availability of well-characterized reference materials from suppliers enables consistent quality control across the pharmaceutical industry and supports regulatory convergence in impurity control strategies for antiviral medications.

Properties

CAS Number

1401661-96-8

Product Name

Valganciclovir N3,N3'-Methylene Dimer

IUPAC Name

[2-[[2-[[[9-[[1-[(2S)-2-amino-3-methylbutanoyl]oxy-3-hydroxypropan-2-yl]oxymethyl]-6-oxo-1H-purin-2-yl]amino]methylamino]-6-oxo-1H-purin-9-yl]methoxy]-3-hydroxypropyl] (2S)-2-amino-3-methylbutanoate

Molecular Formula

C29H44N12O10

Molecular Weight

720.7 g/mol

InChI

InChI=1S/C29H44N12O10/c1-14(2)18(30)26(46)48-7-16(5-42)50-12-40-10-34-20-22(40)36-28(38-24(20)44)32-9-33-29-37-23-21(25(45)39-29)35-11-41(23)13-51-17(6-43)8-49-27(47)19(31)15(3)4/h10-11,14-19,42-43H,5-9,12-13,30-31H2,1-4H3,(H2,32,36,38,44)(H2,33,37,39,45)/t16?,17?,18-,19-/m0/s1

InChI Key

DIHCHOAFMJSQHS-BTRQGYIVSA-N

Synonyms

1,​1’-​[Methylenebis[imino(​1,​6-​dihydro-​6-​oxo-​9H-​purine-​2,​9-​diyl)​methyleneoxy[2-​(hydroxymethyl)​-​2,​1-​ethanediyl]​]​] Ester L-​Valine,

Canonical SMILES

CC(C)C(C(=O)OCC(CO)OCN1C=NC2=C1N=C(NC2=O)NCNC3=NC4=C(C(=O)N3)N=CN4COC(CO)COC(=O)C(C(C)C)N)N

Isomeric SMILES

CC(C)[C@@H](C(=O)OCC(CO)OCN1C=NC2=C1N=C(NC2=O)NCNC3=NC4=C(C(=O)N3)N=CN4COC(CO)COC(=O)[C@H](C(C)C)N)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.